molecular formula C20H28O4 B127958 Prostaglandin A3 CAS No. 36614-31-0

Prostaglandin A3

Cat. No. B127958
CAS RN: 36614-31-0
M. Wt: 332.4 g/mol
InChI Key: KSIRMUMXJFWKAC-FHJHOUOTSA-N
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Description

Prostaglandins (PGs) are hormone-like chemical messengers that are integral in regulating physiological activities. They possess diverse therapeutic activities and complex molecular architectures, which have garnered significant attention in the field of medical research. Prostaglandin A3 (PGA3), while not directly mentioned in the provided papers, is part of this family of compounds and would share the general characteristics of prostaglandins, including their roles in inflammation, vascular tone, and other critical biological processes .

Synthesis Analysis

Recent advances in the asymmetric total synthesis of prostaglandins have been highlighted, showcasing major breakthroughs in the methodologies used to construct these compounds. The review emphasizes the importance of asymmetric synthesis in creating medicinally useful prostaglandin candidates, which would be relevant for PGA3 as well. The synthesis processes are categorized by key procedures, which could provide insights into the synthesis of PGA3 .

Another paper describes the synthesis of advanced prostaglandin precursors through Kolbe electrolysis. The preparation of a key intermediate, (1'R,4'S,3RS)-3-(cis-4-acetoxycyclopent-2-enyloxy)-3-ethoxypropionic acid, is achieved through two synthetic sequences, with the more efficient sequence involving bromoalkoxidation and subsequent electrochemical reduction. This method could potentially be applied to the synthesis of PGA3 precursors .

Molecular Structure Analysis

The molecular structure of prostaglandins is complex, and the synthesis of these molecules often requires regioselective reactions. For instance, the intermolecular Pauson-Khand reaction is used to synthesize prostaglandin B1, which involves a silyl-protected propargyl acetylene and ethylene, resulting in compounds with complete regioselectivity. This type of reaction could be relevant for the molecular structure analysis of PGA3, as it would involve similar considerations for achieving the correct structure .

Chemical Reactions Analysis

The synthesis of prostaglandin analogs, such as the 3-oxa-PGs and the 15-methyl PGs, involves reactions that inhibit beta-oxidative degradation or prevent degradation by C-15 dehydrogenase. These analogs maintain smooth muscle activity despite being inert to certain modes of enzymatic catabolism. The chemical reactions involved in the synthesis of these analogs could provide insights into the reactions PGA3 might undergo or be resistant to .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of PGA3 are not detailed in the provided papers, the general properties of prostaglandins can be inferred. Prostaglandins typically have varying solubility in aqueous and organic solvents, and their stability can be influenced by pH, temperature, and the presence of enzymes that can catalyze their degradation. The synthesis and stability of prostaglandin analogs that resist certain degradation pathways suggest that modifications to the PGA3 structure could enhance its physical and chemical properties for therapeutic use .

Scientific Research Applications

Prostaglandins and Inflammation

Prostaglandins, including Prostaglandin A3, are crucial in sustaining homeostatic functions and mediating pathogenic mechanisms like the inflammatory response. Their generation involves cyclooxygenase isoenzymes, and they play significant roles in both promoting and resolving inflammation. This has implications for various conditions including atherosclerosis, vascular injury responses, and aortic aneurysm (Ricciotti & FitzGerald, 2011).

Pharmacological Effects and Clinical Applications

Prostaglandin A3 has widespread distribution in the body and produces diverse pharmacological effects. It's been linked to the regulation of blood pressure and has potential therapeutic applications in hypertension and peripheral vascular disease. Its bronchodilator effect also suggests possible utility in asthma treatment (Karim & Hillier, 2012).

Prostaglandin E Receptors

The diverse roles of prostaglandins, including Prostaglandin A3, are mediated by specific G-protein-coupled receptors. These receptors, including EP1, EP2, EP3, and EP4, differ in signal transduction, tissue localization, and expression regulation, leading to a versatile range of prostaglandin-mediated actions. Understanding these receptors is crucial for identifying the specific roles of different prostaglandins in physiological and pathophysiological responses (Sugimoto & Narumiya, 2007).

Nuclear Prostaglandin Signaling

Prostaglandins, including Prostaglandin A3, have been shown to modulate gene expression via their interaction with nuclear receptors. This signaling mechanism has potential implications in various cellular processes like gene expression and cell proliferation, particularly in cardiovascular homeostasis and inflammation (Gobeil et al., 2003).

Safety And Hazards

Prostaglandins are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets . Through their role in vasodilation, prostaglandins are also involved in inflammation . They are synthesized in the walls of blood vessels and serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue .

Future Directions

Prostaglandins, particularly prostaglandin E2 and prostaglandin D2, have been shown to have effects on differentiation and neural conversion . They are potential candidates for the development of new therapeutic drugs for motor neuron diseases . Other prostaglandins also have the potential to treat pulmonary arterial hypertension .

properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIRMUMXJFWKAC-FHJHOUOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin A3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
AR Brash, SW Baertschi, TM Harris - Journal of Biological Chemistry, 1990 - Elsevier
… acid gave two alpha-ketols [8S),15-dihydroxy-14-oxoeicosa-5Z,9E,11Z,17Z+ ++-tetraenoic acid and the corresponding 11E isomer in a 2:1 ratio), together with four prostaglandin A3 …
Number of citations: 34 www.sciencedirect.com
TA Hibbs, B Lu, SL Smock, P Vestergaard… - Prostaglandins & other …, 1999 - Elsevier
Prostaglandin E 2 (PGE 2 ) binds to four G-protein coupled cell surface receptors (EP1–EP4) and has been implicated as a local mediator of bone anabolism via a cyclic AMP mediated …
Number of citations: 11 www.sciencedirect.com
INC SEEDS - Plant Lipid Metabolism, 1995 - books.google.com
… Reaction of the (8S)hydroxy-(15S)-hydroperoxy-eicosapentaenoic acid also gave four prostaglandin A3 analogues which differed in the configuration of the side chains [2]. Basing on …
Number of citations: 0 books.google.com
TE Gafarova, DM Tyshkivsky - Plant Lipid Metabolism, 1995 - Springer
… Reaction of the (8S)hydroxy-(15S)-hydroperoxy-eicosapentaenoic acid also gave four prostaglandin A3 analogues which differed in the configuration of the side chains [2]. Basing on …
Number of citations: 0 link.springer.com
TA Castleberry, B Lu, SL Smock, TA Owen - Prostaglandins & other lipid …, 2001 - Elsevier
Prostaglandin E 2 (PGE 2 ) is an important mediator of diverse biologic functions in many tissues and binds with high affinity to four cell surface, seven-transmembrane domain, G protein…
Number of citations: 33 www.sciencedirect.com
NA Nelson - Journal of medicinal chemistry, 1974 - ACS Publications
This prostaglandin nomenclature article emphasizes name derivations by semisystematic methods which are espe-cially useful for rapid communication in the written and oral language…
Number of citations: 108 pubs.acs.org
Y Pan, P Kang, M Tan, J Hu, Y Zhang… - Frontiers in Plant …, 2022 - frontiersin.org
… -1,3,4-octadecanetriol and prostaglandin A3 were negatively correlated with TC; methyl 4-… -dopa were positively correlated with TN; prostaglandin A3 was negatively correlated with TN; …
Number of citations: 7 www.frontiersin.org
WC Song, SW Baertschi, WE Boeglin, TM Harris… - Journal of Biological …, 1993 - Elsevier
… Theunstable alleneepoxides plants, in certain soft corals, and in the oocytes of starfish cyclized spontaneously to analogues of prostaglandin A3 or (Vick and Zimmerman, 1979a; …
Number of citations: 95 www.sciencedirect.com
J Abramowitz, W Chavin - Prostaglandins, 1973 - Elsevier
… Prostaglandin A3 (PG&). Melanosome dispersion in the dermal melanophores was dose-related to PGA2 concentration in the 25-100 &ml range (Fig. 3). …
Number of citations: 25 www.sciencedirect.com
JH Lee, CI Kim, MJ Song - The Korean Journal of Pharmacology, 1973 - koreascience.kr
… IEffect of C&EE on motity of isolated rabbit duodenum treated with prostaglandin A2 (10"g/ml) prostaglandin A3 10g/ml 투여로 수축된 십이지장 …
Number of citations: 0 koreascience.kr

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